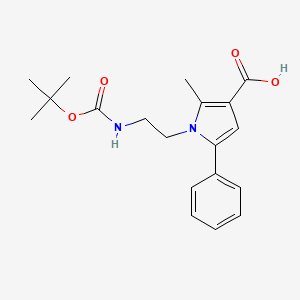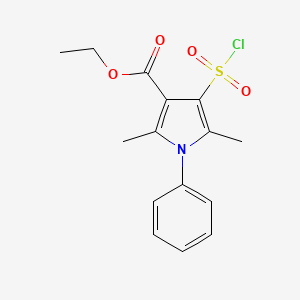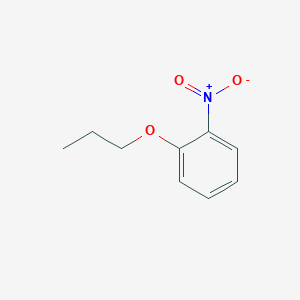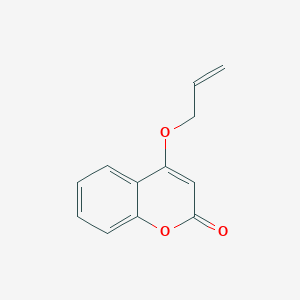
2,4-Dibromo-3,5-dimethylphenol
Overview
Description
2,4-Dibromo-3,5-dimethylphenol , also known by other names such as 4-bromo-3,5-dimethylphenol , 4-bromo-3,5-xylenol , and 3,5-dimethyl-4-bromophenol , is an organic compound with the molecular formula C8H9BrO . It appears as a colorless to light pink powder or crystals . This compound has various applications, including its use as an antimicrobial agent and a disinfectant .
Synthesis Analysis
The synthesis of 2,4-Dibromo-3,5-dimethylphenol involves bromination of 3,5-dimethylphenol. The reaction typically occurs under acidic conditions, where bromine is added to the phenolic ring at the 2- and 4-positions. The resulting product is the target compound, which exhibits antimicrobial properties .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-3,5-dimethylphenol consists of a phenolic ring with two methyl groups (CH3) and two bromine atoms (Br) attached. The bromine substitution occurs at the 2- and 4-positions of the phenol ring. The compound’s structure is crucial for understanding its reactivity and biological activity .
Physical And Chemical Properties Analysis
Scientific Research Applications
Bromination Reactions
The bromination of 2,4-dimethylphenol has been studied extensively, leading to various brominated products. For instance, 6-bromo-2,4-dimethylphenol can transform into several compounds under different bromination conditions, including 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone and 6-bromo-2,4-bis(bromomethyl)phenol. These reactions offer insights into electrophilic substitution mechanisms with rearrangements (Brittain, Mare, Newman, & Chin, 1982).
Oxidative Coupling
Research has shown that 2,6-dimethylphenol can undergo oxidative coupling to produce 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol through a C-C coupling mediated by hypervalent iodine (Boldron, Aromí, Challa, Gamez, & Reedijk, 2005).
Fluorescence and Phosphorescence
The fluorescence and phosphorescence spectra of dimethylphenols, including 2,4-dimethylphenol, have been investigated at low temperatures (77 K). This research provides insights into the photophysical properties of these compounds, which are relevant for various applications in materials science and spectroscopy (Vert, Medina Casamayor, Torrent, & Mansanet, 1987).
Degradation in Environmental Studies
Studies on the degradation of related compounds like 4-chloro-3,5-dimethylphenol (PCMX) using UV and advanced oxidation processes provide valuable insights into environmental remediation techniques. These studies also involve kinetic modeling, mechanism analysis, and toxicity evolution, which are crucial for understanding the environmental impact of such compounds (Li, Guo, Wang, Zhang, Cheng, Wang, Yang, & Du, 2020).
Solubility Studies
The solubility of dimethylphenols in various solvent mixtures has been extensively studied. Such research is critical for understanding the physical properties of these compounds and their potential applications in different solvent systems (Domańska, 1988).
Electrochemical Studies
Electrochemical studies involving the oxidation of 2,4-dimethylphenol have led to the discovery of novel chemical structures and mechanisms. For instance, anodic oxidation can result in the formation of pentacyclic compounds, offering new pathways for chemical synthesis (Malkowsky, Rommel, Wedeking, Fröhlich, Bergander, Nieger, Quaiser, Griesbach, Pütter, & Waldvogel, 2006).
Mechanism of Action
properties
IUPAC Name |
2,4-dibromo-3,5-dimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZIOLSEICIRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302071 | |
| Record name | 2,4-dibromo-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-3,5-dimethylphenol | |
CAS RN |
38730-39-1 | |
| Record name | NSC148319 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dibromo-3,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate](/img/structure/B3031395.png)
![1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B3031396.png)
![1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-](/img/structure/B3031397.png)


![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)
![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)


![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)



![4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B3031415.png)